![molecular formula C4H2Cl2N2O2 B3178585 4,5-dichloro-1H-imidazole-2-carboxylic Acid CAS No. 64736-53-4](/img/structure/B3178585.png)
4,5-dichloro-1H-imidazole-2-carboxylic Acid
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Overview
Description
4,5-Dichloro-1H-imidazole-2-carboxylic acid (DCICA) is an organic compound with a molecular formula of C3H2Cl2N2O2. It is an important intermediate in the synthesis of various compounds, such as pharmaceuticals and agrochemicals, and has been widely studied for its potential applications in science and technology.
Scientific Research Applications
4,5-dichloro-1H-imidazole-2-carboxylic Acid has been used in various scientific research applications. It has been used as a model compound to study the mechanism of action of various drugs, as well as to study the structure-activity relationships of drugs. It has also been used to study the biochemical and physiological effects of drugs on cells. In addition, 4,5-dichloro-1H-imidazole-2-carboxylic Acid has been used to study the effects of environmental pollutants on cells. Finally, it has been used to study the effects of various drugs on the immune system.
Mechanism of Action
The mechanism of action of 4,5-dichloro-1H-imidazole-2-carboxylic Acid is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins and other inflammatory mediators. It is also believed to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the formation of leukotrienes, which are inflammatory mediators. Furthermore, 4,5-dichloro-1H-imidazole-2-carboxylic Acid is believed to inhibit the enzyme phospholipase A2 (PLA2), which is involved in the breakdown of phospholipids and the release of fatty acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,5-dichloro-1H-imidazole-2-carboxylic Acid are not fully understood. However, it is believed to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, 4,5-dichloro-1H-imidazole-2-carboxylic Acid has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activity of various enzymes involved in inflammation. Furthermore, it has been shown to inhibit the growth of certain types of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
4,5-dichloro-1H-imidazole-2-carboxylic Acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also stable, non-toxic, and has a low molecular weight, making it suitable for use in a variety of experiments. Furthermore, it is soluble in a variety of solvents, making it easy to work with.
However, there are also some limitations to using 4,5-dichloro-1H-imidazole-2-carboxylic Acid in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in organic reactions. Furthermore, it is not very stable in the presence of light or oxygen, making it difficult to store for long periods of time.
Future Directions
There are many potential future directions for research involving 4,5-dichloro-1H-imidazole-2-carboxylic Acid. One potential direction is to further study its mechanism of action and its biochemical and physiological effects. Another potential direction is to explore its potential applications in the development of new drugs and other compounds. Additionally, research could be conducted to explore the potential of 4,5-dichloro-1H-imidazole-2-carboxylic Acid to protect cells from the effects of environmental pollutants. Finally, research could be conducted to explore the potential of 4,5-dichloro-1H-imidazole-2-carboxylic Acid to treat various diseases, such as cancer and inflammation.
properties
CAS RN |
64736-53-4 |
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Molecular Formula |
C4H2Cl2N2O2 |
Molecular Weight |
180.97 g/mol |
IUPAC Name |
4,5-dichloro-1H-imidazole-2-carboxylic acid |
InChI |
InChI=1S/C4H2Cl2N2O2/c5-1-2(6)8-3(7-1)4(9)10/h(H,7,8)(H,9,10) |
InChI Key |
IXMKNMGPLCJFEC-UHFFFAOYSA-N |
SMILES |
C1(=C(N=C(N1)C(=O)O)Cl)Cl |
Canonical SMILES |
C1(=C(N=C(N1)C(=O)O)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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